8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Description
8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H13BrF2N2O2 and its molecular weight is 395.204. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Electronics
The functionalized derivatives of thiophene, including our compound of interest, have significantly contributed to the growth of materials science and electronics. Here’s how:
- Organic Semiconductors : Thiophene-derived compounds exhibit promising developments in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells . The bromo functionality at position 4 in our compound can serve as a useful handle for halogen exchange or coupling chemistry, making it valuable for designing novel organic semiconductors.
Agrochemical Applications
Thiophene derivatives have found applications in agrochemicals. While specific studies on our compound are limited, the broader class of thiophenes has demonstrated potential in crop protection and pest management . Further research could explore its pesticidal or herbicidal properties.
Pharmaceutical Research
Thiophene-derived small organic molecules have been investigated for their pharmaceutical applications. Our model compound’s functionalization allows facile downstream derivations, making it a versatile building block for drug development. Notably:
- Functional Groups : The aldehyde group at position 3 provides bench-stable derivatives, accessible for synthetic modifications. The amide group at position 2 facilitates functionalization, which can be deprotected for further derivatization .
Photosynthesis Inhibition
Interestingly, related brominated phenylbenzamides have been studied for their inhibitory effects on photosynthetic electron transport (PET). While not directly about our compound, these findings highlight the potential of brominated derivatives in photosynthesis research . Investigating our compound’s impact on PET could be worthwhile.
Electron-Induced Decomposition
The computational study of related nucleobases and nucleosides allows us to explore the influence of the deoxyribose ring on electron-induced decomposition processes . Although not specific to our compound, this line of research sheds light on its reactivity and potential applications.
Photochromic Materials
Photochromic solid-state materials, which change color upon exposure to light, have applications in separations, sensors, drug delivery, data storage, and molecular switches. While our compound hasn’t been directly studied, its bromo functionality could contribute to photochromic behavior .
properties
IUPAC Name |
4-bromo-10-(2,5-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-7-10(19)3-4-12(14)20/h2-7,13H,8H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDQLECNOSUTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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